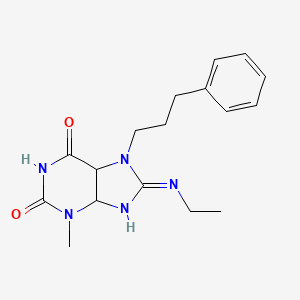
8-ethylimino-3-methyl-7-(3-phenylpropyl)-5,9-dihydro-4H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-ethylimino-3-methyl-7-(3-phenylpropyl)-5,9-dihydro-4H-purine-2,6-dione is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethylimino-3-methyl-7-(3-phenylpropyl)-5,9-dihydro-4H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials are often commercially available purine derivatives, which undergo alkylation, imination, and other functional group modifications. Reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
8-ethylimino-3-methyl-7-(3-phenylpropyl)-5,9-dihydro-4H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
科学的研究の応用
Chemistry: As a synthetic intermediate in the preparation of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action of 8-ethylimino-3-methyl-7-(3-phenylpropyl)-5,9-dihydro-4H-purine-2,6-dione would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, thereby modulating their activity. The compound’s structure suggests it could interact with purine-binding proteins or enzymes involved in nucleotide metabolism.
類似化合物との比較
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used as a bronchodilator.
Adenine: A fundamental purine base found in DNA and RNA.
Uniqueness
8-ethylimino-3-methyl-7-(3-phenylpropyl)-5,9-dihydro-4H-purine-2,6-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other purine derivatives
特性
分子式 |
C17H23N5O2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
8-ethylimino-3-methyl-7-(3-phenylpropyl)-5,9-dihydro-4H-purine-2,6-dione |
InChI |
InChI=1S/C17H23N5O2/c1-3-18-16-19-14-13(15(23)20-17(24)21(14)2)22(16)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13-14H,3,7,10-11H2,1-2H3,(H,18,19)(H,20,23,24) |
InChIキー |
RINOKCOLGAUTBL-UHFFFAOYSA-N |
正規SMILES |
CCN=C1NC2C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



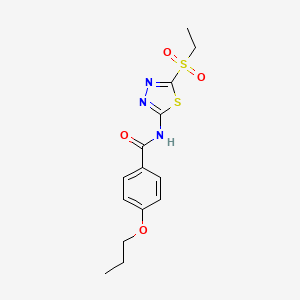
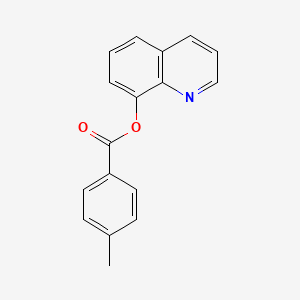
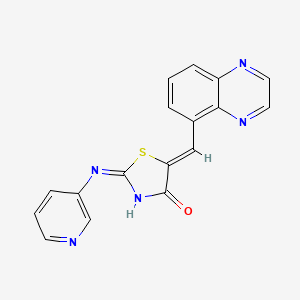
![Diethyl[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B15108588.png)
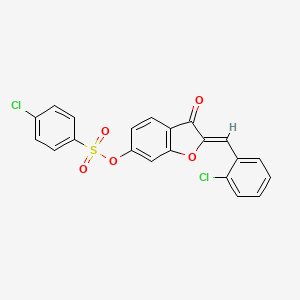
![7-benzyl-6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15108594.png)
![Methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B15108600.png)
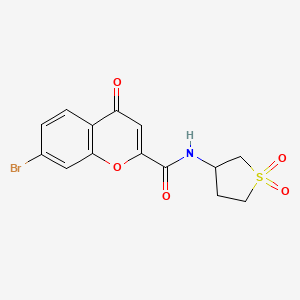
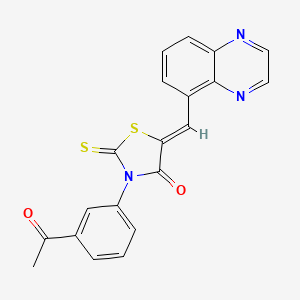
![5-{[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B15108627.png)
![2-(4-fluorobenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15108628.png)
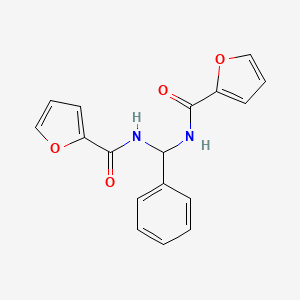
![[1,4'-Bipiperidine]-1',4'-dicarboxamide, N1'-[3-(methylthio)phenyl]-](/img/structure/B15108644.png)
